REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[F:9][C:10]([F:20])([F:19])[C:11](=O)[CH2:12][C:13](OCC)=[O:14].O.Cl>C(O)C.[Cl-].[Cl-].[Zn+2]>[NH2:7][C:3]1[CH:2]=[C:1]2[C:6]([C:11]([C:10]([F:20])([F:19])[F:9])=[CH:12][C:13](=[O:14])[NH:8]2)=[CH:5][CH:4]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
28.84 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
49.12 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 800 ml
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(=CC(NC2=C1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.63 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |